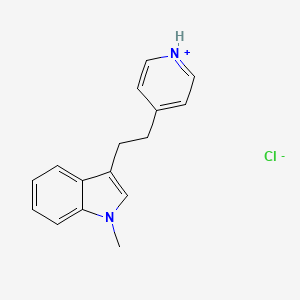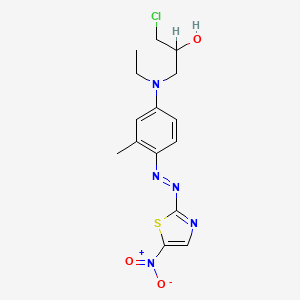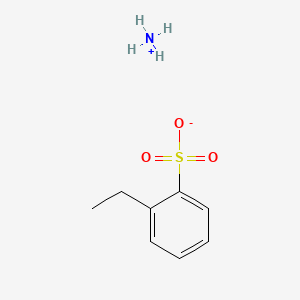
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester is a chemical compound with a complex structure that combines elements of benzoic acid, phenethoxy, and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols and amines. One common method is the reaction of 4-phenethoxybenzoic acid with 3-(dimethylamino)propyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenethoxy or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(dimethylamino)-, methyl ester: Shares structural similarities but differs in the ester group.
Benzoic acid, 4-(dimethylamino)-, ethyl ester: Another similar compound with an ethyl ester group.
Benzoic acid, 4-(dimethylamino)-, octyl ester: Contains an octyl ester group, making it more hydrophobic.
Uniqueness
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester is unique due to its combination of phenethoxy and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
| 78330-03-7 | |
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 4-(2-phenylethoxy)benzoate |
InChI |
InChI=1S/C20H25NO3/c1-21(2)14-6-15-24-20(22)18-9-11-19(12-10-18)23-16-13-17-7-4-3-5-8-17/h3-5,7-12H,6,13-16H2,1-2H3 |
Clave InChI |
QJJHOYPVLFABDR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)

![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
